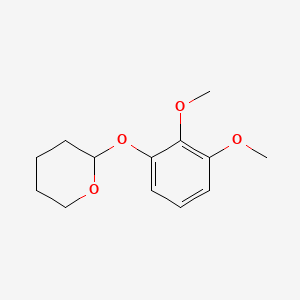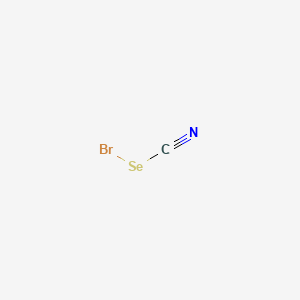![molecular formula C16H14O5S2 B14419741 3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid CAS No. 86841-04-5](/img/structure/B14419741.png)
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing heterocyclic structure, and a sulfonic acid group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-ol with 1,3-propane sultone under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sulfonic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives with varying degrees of oxidation.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Substituted thioxanthene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with biological molecules, while the thioxanthene core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorothioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Ethyl 9-oxo-9H-thioxanthene-2-carboxylate
- [(9-Oxo-9H-thioxanthen-2-yl)oxy]acetic acid
Uniqueness
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid is unique due to the presence of both the thioxanthene core and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonic acid group enhances its solubility in water and its ability to form strong ionic interactions, while the thioxanthene core provides a versatile platform for further chemical modifications.
Propiedades
Número CAS |
86841-04-5 |
|---|---|
Fórmula molecular |
C16H14O5S2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(9-oxothioxanthen-2-yl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C16H14O5S2/c17-16-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)16)21-8-3-9-23(18,19)20/h1-2,4-7,10H,3,8-9H2,(H,18,19,20) |
Clave InChI |
AMIULHAFCHLPIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
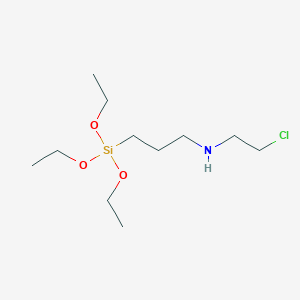
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
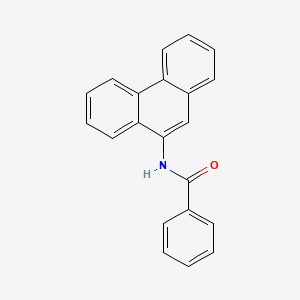
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
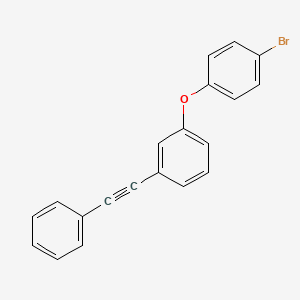
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
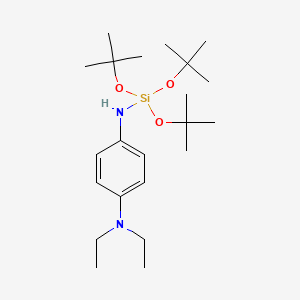
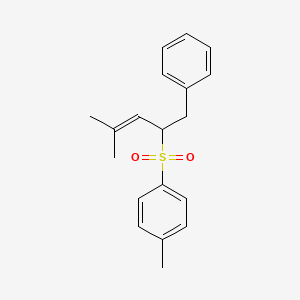
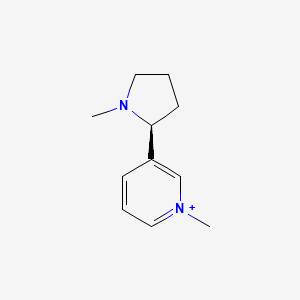
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
